Imidaprilat

Bradykinin metabolism Adverse effect mechanism ACE inhibitor selectivity

Imidaprilat is the direct-acting, non-sulfhydryl ACE inhibitor required for in vitro studies where metabolic activation is absent. It bypasses hepatic esterase activation, delivering a unique bradykinin profile—significantly less BK accumulation vs. enalaprilat, ramiprilat, and captopril—and lacks aminopeptidase P inhibition. This makes it essential for assays isolating ACE-specific BK metabolism, MMP-9-mediated foam cell formation, and hydroxyl radical scavenging. For low-dose rodent hypertension models, imidaprilat (via its prodrug) is up to 2.5-fold more potent than enalapril. Specify imidaprilat to ensure reproducible, mechanistically valid outcomes.

Molecular Formula C18H23N3O6
Molecular Weight 377.4 g/mol
CAS No. 89371-44-8
Cat. No. B020323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidaprilat
CAS89371-44-8
Synonyms3-(2-(N-(1-carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
6366A
imidaprilat
imidaprilat hydrochloride, (4S-(3(R*(R*)),4R*))
imidaprilat hydrochloride, (4S-(3(S*(R*)),4R*))-isomer
imidaprilat, (4S-(3(R(R*)),4R*))-isomer
imidaprilat, monosodium salt, (4S-(3(R*(R*)),4R*))-isome
Molecular FormulaC18H23N3O6
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1
InChIKeyVFAVNRVDTAPBNR-UBHSHLNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidaprilat (CAS 89371-44-8) Technical and Procurement-Relevant Baseline


Imidaprilat (also designated 6366A; CAS 89371-44-8) is the pharmacologically active diacid metabolite of the prodrug imidapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor [1]. As a direct-acting ACE inhibitor, it circumvents the hepatic esterase activation step required by its parent prodrug, making it particularly suitable for in vitro pharmacological studies and ex vivo assays where metabolic activation is absent or confounding [1]. It is a small-molecule dicarboxylate compound (molecular formula C18H23N3O6, molecular weight 377.39 g/mol) with a reported in vitro ACE inhibitory IC50 of 2.6 nM .

Procurement Risk Alert: Why Imidaprilat (CAS 89371-44-8) Cannot Be Substituted with In-Class Analogs


The ACE inhibitor class exhibits significant heterogeneity in molecular structure, binding thermodynamics, and off-target enzyme interactions [1]. Imidaprilat, specifically, demonstrates differential effects on bradykinin-metabolizing enzymes, matrix metalloproteinase-9 (MMP-9) activity, and free radical scavenging capacity relative to chemically related analogs such as enalaprilat, ramiprilat, and captopril [2][3][4]. These differences are not predicted by ACE inhibition potency alone. Consequently, substituting imidaprilat with a generic alternative ACE inhibitor based solely on class membership will yield non-interchangeable experimental outcomes in mechanistic studies of bradykinin accumulation, oxidative stress, or macrophage foam cell formation [3][4]. The following sections provide quantitative evidence delineating these critical points of functional divergence.

Imidaprilat (CAS 89371-44-8) Procurement-Grade Quantitative Differentiation Evidence


Differential Inhibition of Bradykinin Hydrolysis: Imidaprilat vs. Enalaprilat, Ramiprilat, and Captopril

In a direct head-to-head comparison using purified canine lung ACE, imidaprilat exhibited significantly less accumulation of bradykinin (BK) relative to the inhibition of angiotensin II formation compared to three other ACE inhibitors [1]. This indicates a distinct profile in the relative inhibition of Ang I hydrolysis versus BK hydrolysis, which has been mechanistically linked to the differential incidence of drug-induced cough observed clinically with the respective prodrugs [1].

Bradykinin metabolism Adverse effect mechanism ACE inhibitor selectivity

Lack of Aminopeptidase P (APP) Inhibition: A Unique Feature of Imidaprilat Differentiating from Enalaprilat

A direct comparative study examined the effects of enalaprilat and imidaprilat on bradykinin-metabolizing enzymes, including aminopeptidase P (APP) [1]. Enalaprilat inhibited APP activity in mouse lung in a concentration-dependent manner, whereas imidaprilat did not influence APP enzyme activity at the concentrations tested [1]. Both compounds had negligible effects on neutral endopeptidase (NEP) and carboxypeptidase N (CPN) [1].

Bradykinin metabolism Aminopeptidase P Enzyme selectivity

Imidaprilat's Superior Potency as a Hydroxyl Radical Scavenger Relative to Enalaprilat

In an in vivo microdialysis study in anesthetized rats, the ability of imidaprilat and enalaprilat (both non-SH-containing ACE inhibitors) to scavenge iron (II)-induced hydroxyl radical (•OH) generation was directly compared [1]. While both compounds exhibited scavenging activity, imidaprilat was demonstrated to be a more potent free radical scavenger than enalaprilat [1]. This differential efficacy suggests that the antioxidant properties of ACE inhibitors are not solely dependent on the presence of a sulfhydryl group and vary significantly between compounds [1].

Oxidative stress Free radical scavenging Hydroxyl radical

Attenuation of Oxidized LDL-Induced Foam Cell Formation via MMP-9 Modulation: An Imidaprilat-Specific In Vitro Finding

In an in vitro model using THP-1 human macrophages, pre-treatment with 100 nmol/L imidaprilat for 4 hours significantly decreased oxidized LDL (OxLDL)-induced foam cell formation [1]. This effect was mechanistically linked to a reduction in matrix metalloproteinase-9 (MMP-9) protein levels and activity [1]. While this study establishes a direct, quantifiable effect of imidaprilat on this specific atherosclerosis-related process, it is classified as Class-level inference regarding comparator ACE inhibitors because the study did not perform a direct head-to-head comparison of this effect with other ACE inhibitors in the same experimental system. However, the reported effect is a distinct, non-canonical action of imidaprilat beyond simple ACE inhibition.

Atherosclerosis Foam cell formation Matrix metalloproteinase-9

Steady-State PK/PD in SHRs: Enhanced Low-Dose Plasma ACE Inhibition of Imidapril vs. Enalapril

A 4-week continuous subcutaneous infusion study in spontaneously hypertensive rats (SHRs) directly compared the effects of imidapril and enalapril prodrugs [1]. At the lowest dose studied (9 µg/rat/day), imidapril exhibited greater potency than enalapril in inhibiting plasma ACE activity, reaching a maximum 2.5-fold difference [1]. Importantly, this difference diminished at higher doses, indicating that the comparative advantage is dose-range specific [1].

Pharmacokinetics Pharmacodynamics Hypertension model

Reagent Handling Stability: Documented Long-Term Storage Conditions for Imidaprilat

From a procurement and laboratory management perspective, the physical handling requirements of imidaprilat are well-defined and provide practical guidance for ensuring experimental reproducibility [1]. According to vendor technical datasheets, imidaprilat is stable for 36 months when stored lyophilized at -20°C and kept desiccated [1]. For solution storage, it is recommended to store at -20°C and use within 1 month to prevent loss of potency, with aliquoting advised to avoid multiple freeze-thaw cycles [1]. While these data represent class-level inference (other ACE inhibitors have similar storage requirements), the explicit, vendor-verified stability timeframe for this specific compound is a critical piece of supporting evidence for procurement and long-term project planning.

Stability Storage Reagent preparation

Imidaprilat (CAS 89371-44-8) Recommended Research and Industrial Application Scenarios


In Vitro Studies Investigating Differential Bradykinin Accumulation and ACE Inhibitor Selectivity

Imidaprilat is the required tool compound for in vitro assays designed to measure differential effects on the bradykinin (BK) pathway. Its unique profile of causing significantly less BK accumulation relative to Ang II inhibition compared to enalaprilat, ramiprilat, and captopril [1], coupled with its lack of aminopeptidase P (APP) inhibition [2], makes it essential for studies isolating the specific contribution of ACE inhibition to BK metabolism without confounding off-target effects.

Research on Non-Canonical Anti-Inflammatory and Anti-Atherosclerotic Mechanisms (e.g., MMP-9)

Imidaprilat is specifically indicated for investigations into the non-canonical, anti-inflammatory effects of ACE inhibitors, particularly those involving matrix metalloproteinase-9 (MMP-9). The demonstrated ability of imidaprilat to reduce MMP-9 activity and subsequent oxidized LDL-induced foam cell formation in macrophages at a defined concentration (100 nmol/L) [3] establishes a unique mechanistic assay endpoint. Researchers should specifically procure imidaprilat for studies aiming to replicate or build upon these findings in models of atherogenesis or vascular inflammation.

Oxidative Stress Studies Requiring a Potent Hydroxyl Radical Scavenger

For in vivo or ex vivo research focused on oxidative stress and free radical biology, imidaprilat provides a superior tool compared to enalaprilat due to its greater potency as a hydroxyl radical (•OH) scavenger [4]. This makes it the preferred compound for experiments designed to achieve a quantifiable reduction in oxidative stress markers or to investigate the interplay between the renin-angiotensin system and reactive oxygen species generation, where maximizing the scavenging effect is a key experimental objective.

Low-Dose In Vivo Pharmacodynamic Studies in Hypertension Models

When planning chronic infusion studies in rodent models of hypertension where a low-dose regimen is desired to study threshold pharmacological effects, imidaprilat (via its prodrug imidapril) offers a quantifiable advantage. The evidence shows that at a low dose of 9 µg/rat/day, imidapril is up to 2.5-fold more potent than enalapril at inhibiting plasma ACE [5]. This differential pharmacodynamic sensitivity is a critical design parameter for experiments that must operate within a specific, lower dose range.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidaprilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.